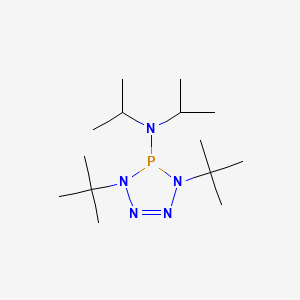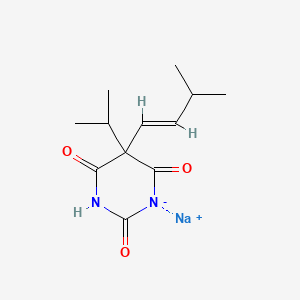
Dimethyl(2-phenylethenyl)sulfanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-phenylethenyl)sulfanium perchlorate is an organosulfur compound that belongs to the class of sulfonium salts These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents The perchlorate anion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethenyl)sulfanium perchlorate can be synthesized through the reaction of dimethyl sulfide with 2-phenylethenyl chloride in the presence of perchloric acid. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in dimethyl sulfide attacks the carbon atom in 2-phenylethenyl chloride, displacing the chloride ion and forming the sulfonium ion. The perchlorate anion is then introduced to balance the charge.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Dimethyl(2-phenylethenyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide and 2-phenylethenyl derivatives.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
科学的研究の応用
Dimethyl(2-phenylethenyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl(2-phenylethenyl)sulfanium perchlorate involves its interaction with various molecular targets. The positively charged sulfur atom can interact with nucleophilic sites on biomolecules, leading to potential biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
Trimethylsulfonium iodide: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfoniopropionate: A naturally occurring sulfonium compound found in marine organisms.
S-adenosylmethionine: A biologically important sulfonium compound involved in methylation reactions.
Uniqueness
Dimethyl(2-phenylethenyl)sulfanium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
65817-86-9 |
|---|---|
分子式 |
C10H13ClO4S |
分子量 |
264.73 g/mol |
IUPAC名 |
dimethyl(2-phenylethenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C10H13S.ClHO4/c1-11(2)9-8-10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JBVRRKLJGGWNGR-UHFFFAOYSA-M |
正規SMILES |
C[S+](C)C=CC1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)


![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)

![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
